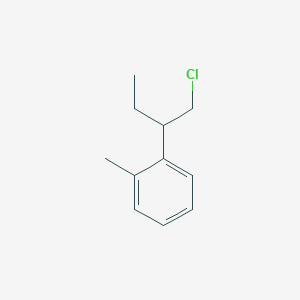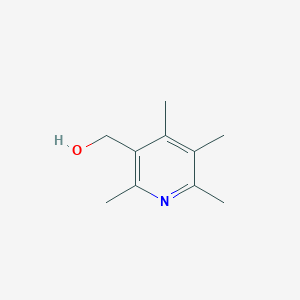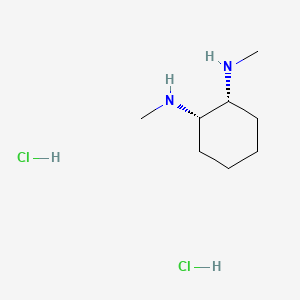![molecular formula C15H16N4O3 B13152299 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethyl group, and a purine core. Purines are essential components in biochemistry, playing crucial roles in various biological processes, including the synthesis of nucleotides.
Preparation Methods
The synthesis of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent. The reaction typically occurs under basic conditions, using reagents such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness: The unique structural features of this compound, such as the presence of the methoxyphenylmethyl group, distinguish it from other purine derivatives, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-19-14(20)12-13(17-15(19)21)16-9-18(12)8-10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,21)/i13+2 |
InChI Key |
HHMXDQWGLIVTHZ-ALWQSETLSA-N |
Isomeric SMILES |
CCN1C(=O)C2=[14C](NC1=O)N=CN2CC3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(cyclopropylsulfonyl)-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13152217.png)



![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]prop-2-yn-1-one](/img/structure/B13152231.png)

![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)




![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

